molecular formula C28H39FN7O17P3S B1241157 4-Fluorobenzoyl-CoA

4-Fluorobenzoyl-CoA

Cat. No. B1241157
M. Wt: 889.6 g/mol
InChI Key: ORILDBXADZMSHG-TYHXJLICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluorobenzoyl-CoA is a fluorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-fluorobenzoic acid. It derives from a benzoyl-CoA and a 4-fluorobenzoic acid.

Scientific Research Applications

Enzymatic Degradation and Biodegradation

  • ATP-Dependent C–F Bond Cleavage in Biodegradation : 4-Fluorobenzoyl-CoA (4-F-BzCoA) plays a crucial role in the biodegradation of fluoroaromatic compounds. In an oxygen-independent process, 4-F-BzCoA undergoes ATP-dependent defluorination to benzoyl-coenzyme A (BzCoA) and HF, catalyzed by class I BzCoA reductase (BCR). This process is significant for the biodegradation of fluoroaromatics, such as 4-fluorobenzoate or 4-fluorotoluene, in the denitrifying bacterium Thauera aromatica, leading to the complete degradation of these compounds into CO2 and HF (Tiedt et al., 2016).

  • Role in Anaerobic Degradation : 4-Fluorobenzoyl-CoA is also involved in the anaerobic degradation of meta-substituted halobenzoates. It has been observed that enzymes capable of degrading halobenzoates under anaerobic conditions often convert these compounds into non-halogenated CoA-ester intermediates, essential for metabolic processes in microorganisms like Thauera chlorobenzoica (Kuntze et al., 2011).

Enzyme Catalysis and Reactivity

  • Nucleophilic Aromatic Substitution : Studies have explored the relative leaving group abilities in the dehalogenation reactions catalyzed by enzymes like 4-chlorobenzoyl-CoA dehalogenase. It was found that the dehalogenation of 4-fluorobenzoyl-CoA is significantly slower compared to other halogenated analogs, highlighting the unique reactivity of the fluorine atom in enzymatic processes (Crooks & Copley, 1993).

  • Synthesis and Reactivity of Thioureas : The synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas involve 4-fluorobenzoyl as a key component. These compounds have been analyzed for their structural and vibrational properties, contributing to the understanding of their reactivity and potential applications in various fields (Saeed et al., 2011).

properties

Product Name

4-Fluorobenzoyl-CoA

Molecular Formula

C28H39FN7O17P3S

Molecular Weight

889.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-fluorobenzenecarbothioate

InChI

InChI=1S/C28H39FN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

ORILDBXADZMSHG-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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